N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
Overview
Description
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group attached to a benzothiadiazole ring, which is further substituted with a sulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide typically involves the condensation of 4-bromoaniline with a suitable benzothiadiazole derivative under controlled conditions. One common method involves the use of dichloromethane as a solvent and lutidine as a base, with the reaction being facilitated by the presence of a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and alter its chemical properties.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids for Suzuki-Miyaura coupling, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has a wide range of applications in scientific research:
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the biosynthesis of bacterial cell walls, leading to cell death . In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)benzenesulfonamide: This compound shares the bromophenyl and sulfonamide groups but lacks the benzothiadiazole ring, resulting in different chemical and biological properties.
N-(4-bromophenyl)furan-2-carboxamide: This compound contains a furan ring instead of a benzothiadiazole ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S2/c13-8-1-3-9(4-2-8)16-20(17,18)10-5-6-11-12(7-10)15-19-14-11/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKELRLDGQPAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=NSN=C3C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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